molecular formula C20H23NO5S B5026985 (3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate

(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate

Cat. No.: B5026985
M. Wt: 389.5 g/mol
InChI Key: DNZIQEKNOJGMLS-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate typically involves multiple steps, including the formation of the morpholine ring and the introduction of the sulfonyl and benzoate groups. One common method involves the reaction of 3,4-dimethylphenyl magnesium bromide with 2-methyl-5-chlorosulfonylbenzoic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The sulfonyl group can form strong interactions with amino acid residues, leading to effective inhibition. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action in biological environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is unique due to its combination of a morpholine ring, sulfonyl group, and benzoate ester. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

(3,4-dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-14-4-6-17(12-16(14)3)26-20(22)19-13-18(7-5-15(19)2)27(23,24)21-8-10-25-11-9-21/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZIQEKNOJGMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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